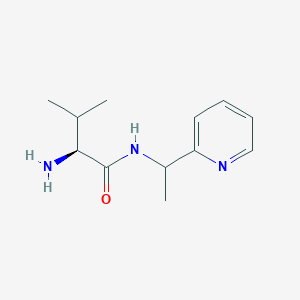
(S)-2-Amino-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-2-Amino-3-methyl-N-(1-pyridin-2-yl-ethyl)-butyramide is a chiral compound with significant biological activity, primarily studied for its potential pharmacological properties. This article delves into its biological mechanisms, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An amino group
- A pyridine ring
- A butyramide moiety
Its IUPAC name is (2S)-2-amino-N,3-dimethyl-N-(1-pyridin-2-ylethyl)butanamide, with the molecular formula C13H21N3O .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets and pathways. The pyridine ring in the compound allows it to modulate the activity of various enzymes and receptors. This modulation can lead to diverse pharmacological effects, including anti-fibrotic and antimicrobial activities .
1. Pharmacological Properties
Research indicates that this compound may exhibit:
- Anti-fibrotic Activity : Investigations into its effects on fibrosis suggest potential therapeutic applications in conditions characterized by excessive fibrous tissue formation.
- Antimicrobial Activity : Preliminary studies have shown that it may possess properties that inhibit microbial growth, making it a candidate for further research in infectious disease treatment .
2. Case Studies
Several studies have highlighted the compound's potential:
- A study examined its effects on specific protein interactions, revealing that it could inhibit certain enzymes involved in inflammatory processes .
- Another investigation focused on its binding affinity to various biological targets using fragment-based screening techniques, suggesting that it can effectively interact with proteins critical for cellular functions .
Table 1: Summary of Biological Activity Studies
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves reactions between 2-aminopyridine and appropriate α-bromoketones under mild conditions. These methods can be adapted for industrial production, though detailed documentation is limited .
Propriétés
IUPAC Name |
(2S)-2-amino-3-methyl-N-(1-pyridin-2-ylethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-8(2)11(13)12(16)15-9(3)10-6-4-5-7-14-10/h4-9,11H,13H2,1-3H3,(H,15,16)/t9?,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXMBRHRQZSLDA-UMJHXOGRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)C1=CC=CC=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














